2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
Description
Chemical Structure and Key Features
2-(2-Nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide (Molecular Formula: C₂₂H₂₁N₃O₅S; Molecular Weight: 439.5 g/mol) is a sulfonamide derivative characterized by:
- A 4-[(2-phenylethyl)sulfamoyl]phenyl moiety, which introduces bulkiness and hydrophobic interactions due to the phenylethyl substituent.
- A sulfamoyl linker, enabling hydrogen bonding and interactions with biological targets like enzymes or receptors .
Synthesis and Applications
The compound is synthesized via multi-step reactions, typically involving:
Preparation of 4-aminobenzenesulfonamide intermediates.
Alkylation with 2-phenylethyl bromide.
Acetylation with 2-(2-nitrophenyl)acetyl chloride . Potential applications include enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity, and use as an intermediate in organic synthesis due to the nitro group’s versatility .
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-22(16-18-8-4-5-9-21(18)25(27)28)24-19-10-12-20(13-11-19)31(29,30)23-15-14-17-6-2-1-3-7-17/h1-13,23H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWURIQYXWMDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. One common method involves the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid, which is then reacted with 4-[(2-phenylethyl)sulfamoyl]aniline under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted phenyl derivatives are common products.
Scientific Research Applications
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The phenylethylsulfamoyl group may interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Functional Differences
Key Observations :
Nitro Group vs. Halogen/Methoxy Substitutions :
- The 2-nitrophenyl group in the target compound enhances electrophilicity, enabling reduction to amines (e.g., for prodrug activation) . In contrast, fluorine () increases electronegativity, improving target affinity, while methoxy groups () enhance solubility but reduce reactivity .
Analogues with ethylphenylsulfamoyl () or benzylsulfamoyl () groups exhibit variable binding kinetics due to differences in hydrophobicity and steric hindrance .
Biological Activity :
- Compounds with nitro groups (Target, ) often show antimicrobial or enzyme-inhibitory activity. For example, N-(4-ethoxy-2-nitrophenyl)acetamide () has documented antimicrobial effects, while the target compound’s phenylethyl chain may enhance membrane penetration .
- Sulfanyl-containing analogues () demonstrate unique redox properties, enabling applications in materials science or as antioxidants .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-[(4-Chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide | N-(4-Methoxy-2-nitrophenyl)acetamide |
|---|---|---|---|
| LogP (Lipophilicity) | 3.8 (estimated) | 4.1 | 2.9 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.09 (DMSO) | 0.45 (Water) |
| Metabolic Stability | Moderate (Nitro reduction) | High (Chlorine resistance) | Low (Rapid demethylation) |
Key Observations :
- The target compound’s higher LogP (3.8 vs.
- Nitro reduction in the target compound may generate reactive intermediates, necessitating careful toxicity profiling compared to halogenated analogues () with stable C-Cl bonds .
Biological Activity
2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic implications.
- Molecular Formula : C₁₄H₁₃N₃O₅S
- Molecular Weight : 335.34 g/mol
- IUPAC Name : N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
- Chemical Structure : The compound features a nitrophenyl group and a sulfamoyl group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfamoyl group suggests potential inhibitory effects on certain enzymes, which can be pivotal in cancer therapy and antimicrobial applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities, impacting signaling pathways critical for cell survival and growth.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of sulfamoyl derivatives, showing significant inhibition of tumor growth in vitro. |
| Study 2 | Examined the enzyme inhibition capabilities of nitrophenyl compounds, revealing potential therapeutic targets in cancer treatment. |
| Study 3 | Analyzed antimicrobial activity against various pathogens, demonstrating efficacy in inhibiting bacterial growth. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
